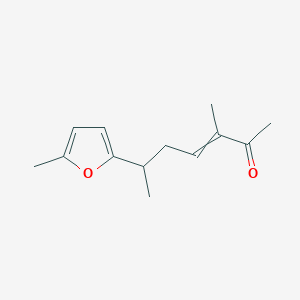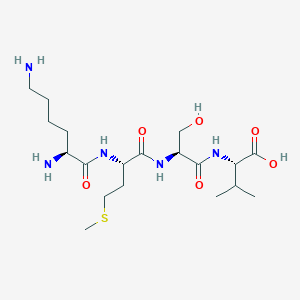![molecular formula C17H22BrNO5 B12519998 (9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide CAS No. 1219375-42-4](/img/structure/B12519998.png)
(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[33102,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide involves multiple steps. The initial step typically includes the formation of the tricyclic core structure, followed by the introduction of the oxido and azonia groups. The final step involves esterification with 3-hydroxy-2-phenylpropanoic acid and subsequent formation of the hydrobromide salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tricyclic structures with oxido and azonia groups, as well as esters of 3-hydroxy-2-phenylpropanoic acid.
Uniqueness
The uniqueness of (9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide lies in its specific tricyclic structure and the presence of both oxido and azonia groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
| MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/ | |
Número CAS |
1219375-42-4 |
Fórmula molecular |
C17H22BrNO5 |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
(9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H |
Clave InChI |
MGNNYKWRWHQLCR-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |
Color/Form |
Prisms from water |
melting_point |
135-138 °C |
Solubilidad |
Sol in water about 10 g/100 ml; slightly sol in alc, acetone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


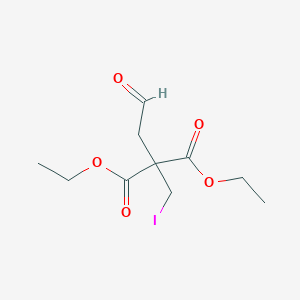

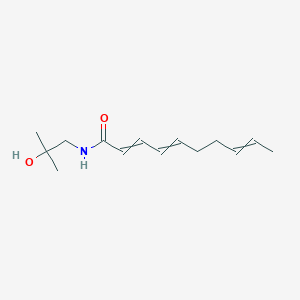
![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)
![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)



![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
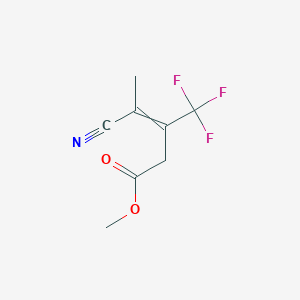
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
